(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(7-methyl-1-phenylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-7-6-10-14-15(11)19(16(18-14)12(2)17)13-8-4-3-5-9-13/h3-10,12H,17H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESLSUHCZOWNX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738108 | |
| Record name | (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393175-93-3 | |
| Record name | (1S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine serves as a valuable ligand in coordination chemistry. Its unique structure allows it to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology
This compound has been extensively studied for its biological activities:
- Antimicrobial Properties: Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against various pathogens.
- Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections, warranting further investigation.
- Anticancer Properties: Its interaction with specific molecular targets involved in cancer cell proliferation has been documented, showing promise in anticancer therapies.
Medicine
Benzimidazole derivatives are explored for therapeutic applications:
- Parasitic Infections: Compounds in this class are known for their effectiveness against parasites, making them candidates for drug development.
- Cancer Treatment: The unique mechanism of action involving enzyme inhibition positions this compound as a potential anticancer agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Showed reduced tumor growth in animal models when treated with the compound. |
| Study C | Coordination Chemistry | Formed stable complexes with palladium, enhancing catalytic activity in organic reactions. |
Mechanism of Action
The mechanism of action of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares (S)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine with structurally related benzimidazole derivatives:
Functional Group Impact on Activity
- Ethanamine vs. Ethanone: The primary amine in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or transporters), whereas ethanone derivatives (e.g., chalcone hybrids) rely on ketone-mediated interactions or redox activity .
- Substituent Effects: 7-Methyl Group: Enhances lipophilicity and may stabilize the benzimidazole core via steric protection. Chirality: The (S)-configuration may lead to enantioselective activity, as seen in other chiral drugs targeting receptors or ion channels .
Q & A
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, safety goggles, and impermeable lab coats .
- Storage : Store at 2–8°C in airtight, light-protected containers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Note : Under combustion, toxic fumes may form; conduct thermogravimetric analysis (TGA) to assess decomposition risks .
How can the biological activity of this benzimidazole derivative be systematically evaluated?
Advanced Research Question
In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus) .
- Enzyme Inhibition : Test α-glycosidase inhibition via spectrophotometric methods (e.g., IC₅₀ determination) .
Mechanistic Studies :
- Molecular Docking : Simulate interactions with target proteins (e.g., anticonvulsant effects via GABA receptor binding ).
What computational tools support crystallographic refinement and structural analysis?
Advanced Research Question
- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination. The software is robust for high-resolution data and twinned crystals .
- Validation Tools : Employ PLATON or Mercury to check for crystallographic disorders and hydrogen bonding networks .
How does the compound’s stability under varying conditions impact experimental design?
Advanced Research Question
- Thermal Stability : Perform accelerated stability studies at elevated temperatures (40–60°C) to simulate long-term storage .
- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 1–12) using UV-Vis spectroscopy.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines .
What strategies mitigate environmental risks given limited ecological data?
Advanced Research Question
- Biodegradation Assays : Use OECD 301F respirometry to measure aerobic degradation in activated sludge.
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
